molecular formula C20H25N3O5S B14965823 Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate

Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate

Cat. No.: B14965823
M. Wt: 419.5 g/mol
InChI Key: NZSSTDAPMXJKSY-UHFFFAOYSA-N
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Description

Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate is a heterocyclic compound featuring a quinazolinone core fused with a piperidine ring. The quinazolinone moiety is substituted with a 2-methoxyethyl group at position 3 and a thioxo group at position 2, while the piperidine ring is functionalized with an ethyl carboxylate group at position 2.

The compound’s synthesis likely involves condensation reactions between substituted quinazolinone precursors and piperidine derivatives, followed by functional group modifications.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C20H25N3O5S/c1-3-28-19(26)14-5-4-8-22(12-14)17(24)13-6-7-15-16(11-13)21-20(29)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,21,29)

InChI Key

NZSSTDAPMXJKSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2-aminobenzamide and various alkylating agents. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key References
Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 7) Quinazolinone 3-Ph, 2-thioxo, 7-COOCH3 ~317.38 [1]
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7a/7b) Piperidine 3-(ethoxycarbonylpropyl), 4-methoxyimino 301.18 (calculated) [3]
Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate (CAS 606111-81-3) Quinazolinone + Thiazole 3-piperidinyl, 4-COOEt thiazole 386.47 (C19H22N4O3S) [15]
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazopyridine 3-phenethyl, 7-(4-NO2Ph), 8-CN, 5,6-diCOOEt ~535.54 [4]

Key Observations:

Core Heterocycle Variations: The target compound’s quinazolinone-piperidine hybrid contrasts with imidazopyridine (e.g., 1l ) or thiazole-quinazolinone hybrids (e.g., ), which may influence solubility and target selectivity.

Substituent Effects :

  • The 2-methoxyethyl group at position 3 distinguishes the target compound from phenyl-substituted analogues (e.g., Compound 7 ), likely altering steric and electronic properties.
  • Ethyl carboxylate substituents (common in ) improve lipophilicity compared to methyl esters, affecting membrane permeability.

Key Observations:

  • The target compound’s synthesis may require similar condensation or hydrogenation steps, but yields and purity depend on substituent compatibility. For example, Raney nickel hydrogenation in achieved 86% yield, whereas one-pot reactions for imidazopyridines yielded only 55%.

Key Observations:

  • Melting Points: Quinazolinone derivatives typically exhibit higher melting points (e.g., 243–245°C for 1l ) compared to piperidine oils , suggesting greater crystallinity in the target compound.
  • Bioactivity: Piperidine-quinazolinone hybrids are speculated to target enzymes like soluble epoxide hydrolase or kinases , though empirical data for the target compound is lacking.

Computational and Structural Analysis

highlights the "similarity and analogy regulation," where structural resemblance correlates with property similarity. Computational studies (e.g., ’s structure-comparison algorithms) could predict the target compound’s reactivity based on analogues like Compound 7 . Substituent variations (e.g., 2-methoxyethyl vs. phenyl) may modulate steric bulk and electron density, affecting binding affinities.

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